![molecular formula C8H6Cl4O B14646902 1,4,5,6-Tetrachlorobicyclo[2.2.1]hept-5-ene-2-carbaldehyde CAS No. 52089-27-7](/img/structure/B14646902.png)
1,4,5,6-Tetrachlorobicyclo[2.2.1]hept-5-ene-2-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,4,5,6-Tetrachlorobicyclo[2.2.1]hept-5-ene-2-carbaldehyde is a chlorinated bicyclic compound with a unique structure that makes it an interesting subject for chemical research. This compound is characterized by its four chlorine atoms and an aldehyde functional group attached to a bicyclo[2.2.1]heptene framework. Its molecular formula is C8H6Cl4O.
Vorbereitungsmethoden
The synthesis of 1,4,5,6-Tetrachlorobicyclo[2.2.1]hept-5-ene-2-carbaldehyde typically involves the chlorination of bicyclo[2.2.1]hept-5-ene derivatives. One common method includes the reaction of bicyclo[2.2.1]hept-5-ene with chlorine gas under controlled conditions to introduce the chlorine atoms at the desired positions. The aldehyde group can be introduced through subsequent oxidation reactions using reagents such as pyridinium chlorochromate (PCC) or other mild oxidizing agents .
Analyse Chemischer Reaktionen
1,4,5,6-Tetrachlorobicyclo[2.2.1]hept-5-ene-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be further oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde can be reduced to a primary alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Wissenschaftliche Forschungsanwendungen
1,4,5,6-Tetrachlorobicyclo[2.2.1]hept-5-ene-2-carbaldehyde has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving halogenated substrates. It serves as a model compound for understanding the behavior of halogenated organic molecules in biological systems.
Medicine: Research into its potential as a precursor for the synthesis of pharmaceuticals and agrochemicals is ongoing. Its reactivity and functional groups make it a versatile intermediate in drug development.
Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.
Wirkmechanismus
The mechanism by which 1,4,5,6-Tetrachlorobicyclo[2.2.1]hept-5-ene-2-carbaldehyde exerts its effects depends on the specific reactions it undergoes. In oxidation reactions, the aldehyde group is converted to a carboxylic acid through the transfer of oxygen atoms. In reduction reactions, the aldehyde is converted to an alcohol through the addition of hydrogen atoms. The chlorine atoms can participate in nucleophilic substitution reactions, where they are replaced by other nucleophiles. These reactions involve the formation and breaking of chemical bonds, leading to the formation of new products .
Vergleich Mit ähnlichen Verbindungen
1,4,5,6-Tetrachlorobicyclo[2.2.1]hept-5-ene-2-carbaldehyde can be compared to other similar compounds such as:
1,4,5,6,7,7-Hexachlorobicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic acid: This compound has additional chlorine atoms and carboxylic acid groups, making it more reactive in certain chemical reactions.
1,4,5,6-Tetrachlorobicyclo[2.2.1]hept-5-ene-2-carboxylic acid: Similar in structure but with a carboxylic acid group instead of an aldehyde, leading to different reactivity and applications.
Dibutyl 1,4,5,6,7,7-hexachlorobicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate: This ester derivative has different solubility and reactivity properties due to the presence of ester groups.
These comparisons highlight the unique properties and reactivity of this compound, making it a valuable compound for various scientific and industrial applications.
Eigenschaften
CAS-Nummer |
52089-27-7 |
|---|---|
Molekularformel |
C8H6Cl4O |
Molekulargewicht |
259.9 g/mol |
IUPAC-Name |
1,4,5,6-tetrachlorobicyclo[2.2.1]hept-5-ene-2-carbaldehyde |
InChI |
InChI=1S/C8H6Cl4O/c9-5-6(10)8(12)3-7(5,11)1-4(8)2-13/h2,4H,1,3H2 |
InChI-Schlüssel |
PDQVNIYRPWXCGS-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(C2(CC1(C(=C2Cl)Cl)Cl)Cl)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



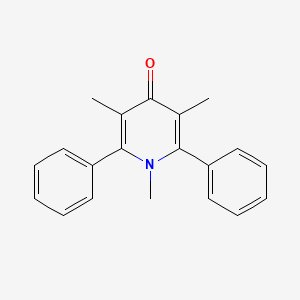
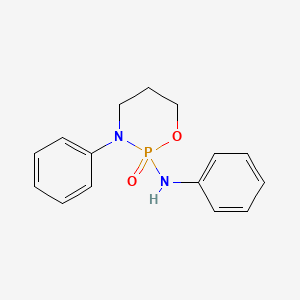
![(1S)-2-(Diphenylmethylidene)-1,3,3-trimethylbicyclo[2.2.1]heptane](/img/structure/B14646843.png)
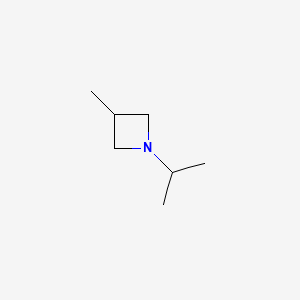
![Benzene, 1-methoxy-2-[(4-methoxyphenyl)methyl]-4-methyl-](/img/structure/B14646847.png)
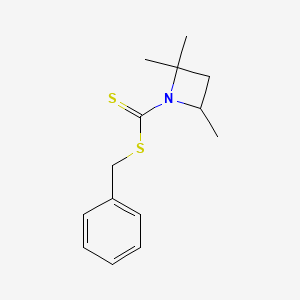
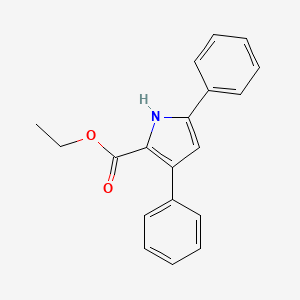
![2-[(Trimethylsilyl)oxy]prop-2-enenitrile](/img/structure/B14646859.png)


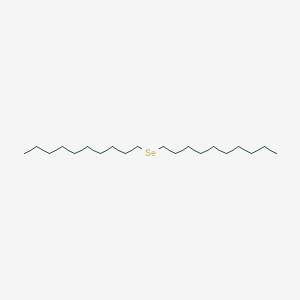
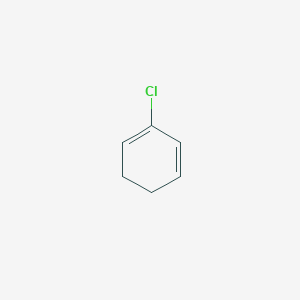
![Methyl 2-[(hexadecanoylamino)methyl]prop-2-enoate](/img/structure/B14646884.png)
